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Compound of Interest

3-(4-Tert-butylphenyl)-2-methyl-1-
Compound Name:
propene

cat. No.: B1315696

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for 3-(4-tert-butylphenyl)-2-methyl-1-propene is not
readily available in public-facing databases. The data presented in this document is a
theoretical prediction based on established principles of organic spectroscopy and analysis of
structurally similar compounds. This guide is intended for illustrative and educational purposes.

Introduction

3-(4-Tert-butylphenyl)-2-methyl-1-propene is a substituted styrene derivative with potential
applications in organic synthesis and materials science. A thorough understanding of its
spectral characteristics is crucial for its identification, purity assessment, and elucidation of its
role in chemical reactions. This document provides a detailed overview of the predicted
spectral data (*H NMR, 3C NMR, IR, and Mass Spectrometry) for this compound, along with
generalized experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-(4-tert-butylphenyl)-2-
methyl-1-propene.

Table 1: Predicted 'H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.30 d 2H Ar-H (ortho to t-Bu)
~7.15 d 2H Ar-H (meta to t-Bu)
~4.85 s 1H =CHz2 (vinylic)
~4.70 S 1H =CHz2 (vinylic)
~3.25 S 2H -CHz- (benzylic)
~1.75 S 3H -CHs (vinylic)
~1.30 S 9H -C(CHs)s (tert-butyl)

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment

~150.0 Ar-C (ipso, attached to t-Bu)
~145.0 =C(CHs)- (vinylic)
~138.0 Ar-C (ipso, attached to propene)
~128.0 Ar-CH (ortho to t-Bu)
~125.5 Ar-CH (meta to t-Bu)
~112.0 =CHz2 (vinylic)
~45.0 -CH:- (benzylic)
~34.5 -C(CHs)s (tert-butyl quaternary)
~31.5 -C(CHs)s (tert-butyl methyls)
~22.0 -CHs (vinylic)

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch (vinylic)

~2960 Strong C-H stretch (aliphatic)
~1650 Medium C=C stretch (alkene)

~1610, ~1510 Medium C=C stretch (aromatic)
~890 Strong =CHz2 out-of-plane bend
830 Strong p-disubstituted benzene C-H

bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assighment

188 40 [M]* (Molecular lon)

173 100 [M - CH3]*

131 60 [M - CaHo]*

57 80 [CaHo]* (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6

mL of deuterated chloroform (CDClIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

e 'H NMR Acquisition:
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[e]

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-32 scans.

o

[¢]

Relaxation Delay: 1.0 seconds.

[¢]

Acquisition Time: ~4 seconds.

o Spectral Width: -2 to 12 ppm.

e 13C NMR Acquisition:
o Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30).

Number of Scans: 1024-4096 scans.

o

[¢]

Relaxation Delay: 2.0 seconds.

[¢]

Acquisition Time: ~1-2 seconds.

[e]

Spectral Width: -10 to 220 ppm.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00
ppm for *H NMR and the residual CDCls signal at 77.16 ppm for 13C NMR.

3.2. Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the
ATR crystal.

e Acquisition:
o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.
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o Number of Scans: 16-32 scans.

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an Electron lonization (EIl) source, coupled to a
Gas Chromatograph (GC) for sample introduction.

e GC Conditions:

o

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 ym).

[¢]

Inlet Temperature: 250 °C.

[¢]

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[e]

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Mass Range: m/z 40-550.

o Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate). 1 pL of the solution is injected into
the GC-MS.

o Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak
corresponding to the compound of interest. The mass spectrum associated with this peak is
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extracted and analyzed for the molecular ion and fragmentation pattern.
Visualizations
4.1. Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown organic compound using the spectroscopic techniques described.
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Workflow for Spectroscopic Structure Elucidation.

» To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 3-(4-Tert-
butylphenyl)-2-methyl-1-propene]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1315696#spectral-data-for-3-4-tert-butylphenyl-2-
methyl-1-propene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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